molecular formula C16H24N4O2S B11084295 (5Z)-1-cyclohexyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-1-cyclohexyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11084295
M. Wt: 336.5 g/mol
InChI Key: PNNHWJQOGGUMRZ-GZTJUZNOSA-N
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Description

1-CYCLOHEXYL-5-[(E)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a piperidinoamino group, and a thioxodihydro-pyrimidinedione core

Preparation Methods

The synthesis of 1-CYCLOHEXYL-5-[(E)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-CYCLOHEXYL-5-[(E)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoamino group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-CYCLOHEXYL-5-[(E)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-5-[(E)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-CYCLOHEXYL-5-[(E)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can be compared with other similar compounds, such as:

  • 1-Cyclohexyl-5-(3,4-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 5-[(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

These compounds share similar core structures but differ in the substituents attached to the core. The uniqueness of 1-CYCLOHEXYL-5-[(E)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

1-cyclohexyl-6-hydroxy-5-[(E)-piperidin-1-yliminomethyl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H24N4O2S/c21-14-13(11-17-19-9-5-2-6-10-19)15(22)20(16(23)18-14)12-7-3-1-4-8-12/h11-12,22H,1-10H2,(H,18,21,23)/b17-11+

InChI Key

PNNHWJQOGGUMRZ-GZTJUZNOSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=C(C(=O)NC2=S)/C=N/N3CCCCC3)O

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)NC2=S)C=NN3CCCCC3)O

Origin of Product

United States

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